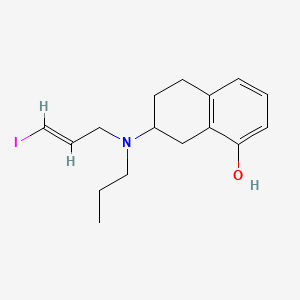
8-Hydroxy-pipat
Übersicht
Beschreibung
8-Hydroxy-PIPAT is a high affinity SR-1A agonist . It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It has a role as a dopamine agonist.
Molecular Structure Analysis
The molecular formula of 8-Hydroxy-PIPAT is C16H22INO . The molecular weight is 371.2564 . The structure of 8-Hydroxy-PIPAT can be represented as CCCN(C\C=C\I)C1CCC2=CC=CC(O)=C2C1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding to 5-HT1A Receptors : Trans-8-OH-PIPAT was synthesized to develop tracers with higher specific activity for the evaluation of 5-HT1A receptors. This compound exhibited a high binding affinity and specificity to 5-HT1A receptors, making it a promising probe for investigating and characterizing these receptors (Foulon, Kung, & Kung, 1993).
Mast Cell Expression in Intestine : 8-Hydroxy-PIPAT was shown to evoke histamine release from mast cells in the intestine, mediated through the 5-HT1A receptor. This suggests a role for 8-Hydroxy-PIPAT in studying serotonergic degranulation of enteric mast cells, which could be relevant in understanding gastrointestinal disorders like irritable bowel syndrome (Wang et al., 2013).
Potential Dopamine D3 Receptor Imaging Agent : 125 I 7 hydroxy 2 [N propyl N (3′ iodo 2′ propenyl) amino]tetralin (7 OH PIPAT) was studied for its potential as a dopamine D3 receptor imaging agent. This compound demonstrated an ability to penetrate the brain-blood barrier and affinity to dopamine D3 receptors, highlighting its potential in dopamine D3 receptor imaging (Tulassay et al., 2003).
Regulation of Extracellular Serotonin Concentrations : Studies on 8-OH-PIPAT's effects on serotonin concentrations in the mouse striatum found that it can significantly reduce these concentrations, indicating its utility in probing serotonergic system functions (Knobelman, Kung, & Lucki, 2000).
Binding to Dopamine D3 Receptors : 125I-trans-7-OH-PIPAT was used to study dopamine D3 receptors, showing high-affinity binding to these receptors, which is useful for investigating dopaminergic systems (Burris et al., 1994).
Sigma Binding Sites Imaging Agent : 125I-trans-7-OH-PIPAT, an iodinated ligand, was prepared for studying the sigma binding site and showed potential as an in vivo SPECT imaging agent for sigma sites (Garner et al., 1994).
Safety And Hazards
Zukünftige Richtungen
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, it is inferred that upon careful combination of main parameters such as compaction pressures, sintering temperatures, and sintering dwell times for production natural HAp (NHAp), mechanical properties can be enhanced .
Eigenschaften
IUPAC Name |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXHUZJZYDSLRH-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-pipat | |
CAS RN |
159559-70-3, 159651-91-9 | |
| Record name | 8-Hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159559703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-pipat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159651919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HYDROXY-PIPAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI98RA0M97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




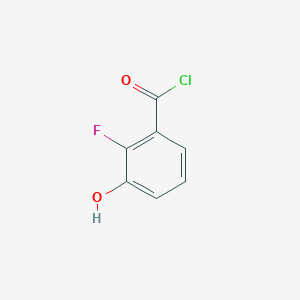
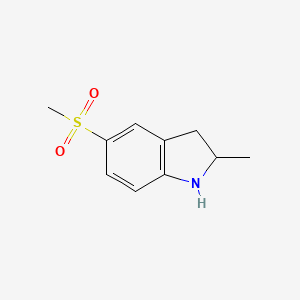
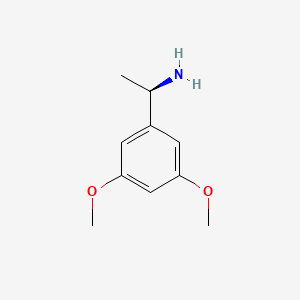
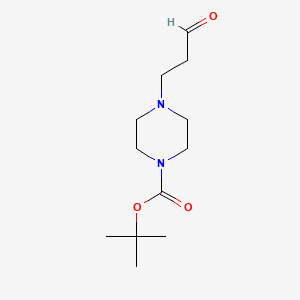
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
